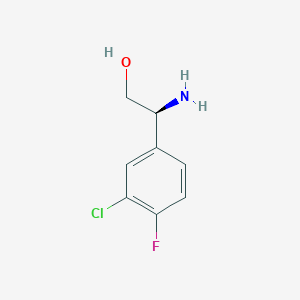

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Description

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with chlorine (3-position) and fluorine (4-position). Its molecular formula is C₈H₈ClFNO, with a molecular weight of 203.61 g/mol (calculated).

The presence of electron-withdrawing groups (Cl, F) on the aromatic ring influences its electronic properties, solubility, and reactivity. The amino and hydroxyl groups enable hydrogen bonding, which may enhance interactions in biological systems or crystallization processes.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZCJADBZVABTN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL are the transient receptor potential vanilloid subtype 1 (TRPV-1) and opioid receptors ASIC-1α . These receptors play a crucial role in nociceptive modulation.

Mode of Action

The compound interacts with its targets through the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole C-region. This interaction leads to the antagonism of TRPV-1 and ASIC-1α, which modulates nociception.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the modulation of nociception, potentially leading to analgesic effects. By antagonizing TRPV-1 and ASIC-1α, the compound may reduce the perception of pain.

Biological Activity

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, also known by its CAS number 1269652-47-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is with a molecular weight of 226.08 g/mol. Its structure features a chiral center, contributing to its biological activity. The compound exhibits high gastrointestinal absorption, which is crucial for its pharmacokinetic profile .

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Tubulin Assembly : Similar to other rigidin-inspired compounds, it has been shown to inhibit tubulin assembly, impacting microtubule dynamics essential for cell division. This action can lead to mitotic arrest in cancer cells, which is a promising avenue for cancer treatment .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The GI50 values (the concentration required to inhibit cell growth by 50%) are notably low, indicating potent activity .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.022 | Inhibition of tubulin assembly |

| MCF-7 | 0.035 | Antiproliferative effects |

Case Studies and Research Findings

- Antiproliferative Studies : In a study investigating the antiproliferative effects of various rigidin analogues, this compound was found to maintain potency against multidrug-resistant cancer cell lines, suggesting that it can circumvent common resistance mechanisms associated with cancer therapies .

- Molecular Modeling Studies : Molecular simulations have indicated that the compound binds effectively within the colchicine site of β-tubulin, which could explain its ability to disrupt microtubule dynamics and lead to cell death in treated cancer cells .

- Toxicity Assessments : Preliminary toxicity assessments have shown that while the compound is effective at low doses against cancer cells, further studies are needed to evaluate its safety profile in vivo. Current data suggest minimal side effects at therapeutic doses .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substituents: The target compound’s 3-Cl, 4-F arrangement creates an asymmetric electronic environment, enhancing dipole moments compared to symmetrically substituted analogs like (3,5-difluorophenyl) derivatives .

Functional Group Variations :

Physicochemical Properties

- The methoxy-containing derivative (MW 200.19) may show improved aqueous solubility due to the polar OCH₃ group .

Stereochemical Considerations :

- All listed compounds retain the (2S) configuration, critical for chiral recognition in enzymatic processes. Substrate specificity in synthesis or biological activity may vary with substituent positions .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, and how can enantiomeric purity be ensured?

The synthesis of chiral amino alcohols like this compound typically involves asymmetric reduction of ketones or reductive amination. For example, sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can reduce ketone intermediates while preserving stereochemistry . To ensure enantiomeric purity, chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution methods (using lipases or esterases) are recommended. Structural characterization via X-ray crystallography (as seen in related fluorophenyl derivatives ) or chiral HPLC with polarimetric detection should validate stereochemical integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern (3-chloro-4-fluoro) and stereochemistry at the chiral center.

- IR Spectroscopy : Identification of hydroxyl (-OH) and amine (-NH₂) stretches (3200–3500 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₈H₈ClFNO) and isotopic patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 262°C for structurally similar amino ketones ).

Cross-referencing data with crystallographic databases (e.g., CCDC entries ) resolves ambiguities in structural assignments.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on analogous compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure (Category 4 acute toxicity ).

- Ventilation : Use fume hoods to mitigate inhalation risks (H373: repeated exposure may cause organ damage ).

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Safety protocols should align with GHS guidelines (e.g., EU Regulation 1272/2008 ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the 3-chloro-4-fluoro substituents. The electron-withdrawing groups activate the phenyl ring for electrophilic attack, while steric hindrance at the chiral center may influence reaction pathways . Molecular docking studies (e.g., AutoDock Vina) can further predict interactions with biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) often arise from solvent effects or crystal packing. Strategies include:

- Solvent Titration : Acquire NMR spectra in multiple solvents (DMSO-d₆, CDCl₃) to assess hydrogen bonding.

- Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated for fluorophenyl-thiazolidinone derivatives .

- Dynamic NMR (DNMR) : Detect conformational exchange in solution-phase structures .

Q. How can reaction conditions be optimized to minimize racemization during derivatization?

Racemization risks increase under acidic/basic conditions or elevated temperatures. Mitigation approaches:

- Low-Temperature Reactions : Conduct substitutions at 0–5°C in aprotic solvents (e.g., DMF or THF).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to stabilize the chiral center during reactions .

- Kinetic Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps .

Q. What are the implications of halogen bonding in this compound’s crystallographic packing?

The chloro and fluoro substituents participate in halogen bonding (C–X⋯O/N), influencing crystal lattice stability. For example, in 4-chloro-3-fluorophenyl derivatives, Cl⋯O interactions (3.0–3.2 Å) dominate packing motifs . Such interactions can guide co-crystal design for improved solubility or bioavailability.

Methodological Guidance

Q. Designing experiments to assess biological activity in neurotransmitter systems

- In Vitro Assays : Measure binding affinity to GABA receptors (competitive inhibition assays using radiolabeled ligands).

- Molecular Dynamics Simulations : Model interactions with synaptic proteins (e.g., synaptotagmin) to predict modulation of calcium signaling .

- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

9. Addressing discrepancies in melting point data across studies

Variations may stem from polymorphic forms or impurities. Solutions:

- Recrystallization : Purify using solvent pairs (e.g., ethanol/water) to isolate the thermodynamically stable form.

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or hydrate formation .

10. Validating synthetic intermediates via orthogonal analytical methods

Combine:

- HPLC-PDA : Purity assessment (>98% by area normalization).

- Elemental Analysis : Confirm C, H, N, Cl, F content within 0.3% of theoretical values.

- Circular Dichroism (CD) : Verify retention of chiral configuration at critical steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.